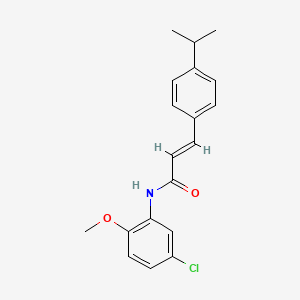
N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide, also known as CI-994, is a synthetic compound with potential anticancer properties. It belongs to the class of histone deacetylase inhibitors (HDAC inhibitors), which are compounds that can modify the activity of enzymes involved in gene expression. CI-994 has been the subject of extensive research due to its potential to inhibit cancer cell growth and induce apoptosis, or programmed cell death.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide involves inhibition of HDAC enzymes, which are involved in the regulation of gene expression. HDAC enzymes remove acetyl groups from histone proteins, which can lead to repression of gene expression. By inhibiting HDAC enzymes, N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide can increase the acetylation of histone proteins, leading to increased gene expression. This can result in the activation of genes involved in cell cycle arrest, apoptosis, and differentiation, which can contribute to the anticancer activity of N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to its effects on gene expression, N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide can also induce cell cycle arrest and apoptosis. N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide has been shown to increase the expression of pro-apoptotic genes, such as Bax, and decrease the expression of anti-apoptotic genes, such as Bcl-2. N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide can also inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide has several advantages for laboratory experiments. It is a well-characterized compound with a known mechanism of action, and its synthesis has been optimized for improved yield and purity. N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide has also been extensively studied in vitro and in vivo, providing a wealth of data on its anticancer activity. However, N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide has some limitations for laboratory experiments. It has low solubility in water, which can make it difficult to use in certain assays. N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide can also have off-target effects on other enzymes, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide. Another area of interest is the combination of N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide with other anticancer agents to enhance their activity. The use of N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide in combination with immunotherapy, such as checkpoint inhibitors, is also an area of interest. Finally, the identification of biomarkers that can predict response to N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide is an important area of research, as it can help identify patients who are most likely to benefit from treatment.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide involves several steps, starting from commercially available starting materials. The key step involves the reaction of 5-chloro-2-methoxyaniline with 4-isopropylbenzaldehyde to form the intermediate 5-chloro-2-methoxy-N-(4-isopropylbenzylidene)aniline. This intermediate is then reacted with acryloyl chloride to form N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide. The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide has been optimized to improve yield and purity, and several variations of the synthetic route have been reported.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide can inhibit the growth of various cancer cell lines, including leukemia, breast, prostate, and colon cancer cells. In vivo studies have also demonstrated the antitumor activity of N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide in animal models of cancer. N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide has also been shown to enhance the activity of other anticancer agents, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-13(2)15-7-4-14(5-8-15)6-11-19(22)21-17-12-16(20)9-10-18(17)23-3/h4-13H,1-3H3,(H,21,22)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUHVGTVEQSOCC-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloro-2-methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[2-oxo-2-(3-pyridinylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5811356.png)
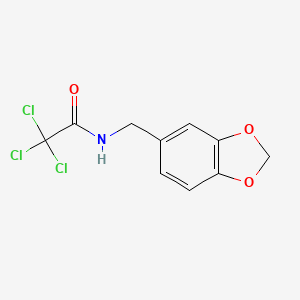
![4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5811371.png)
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5811374.png)
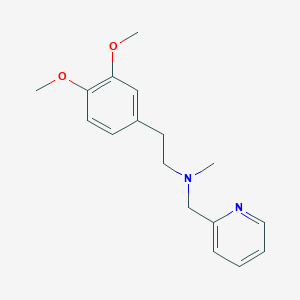
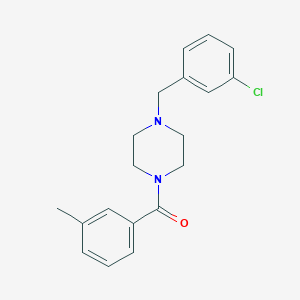

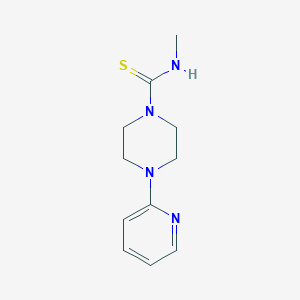



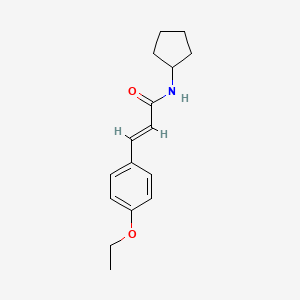
![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)